molecular formula C16H20OS B14184907 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL CAS No. 923002-16-8

3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL

Cat. No.: B14184907
CAS No.: 923002-16-8
M. Wt: 260.4 g/mol
InChI Key: TVNDHLKIVYXERO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL is a chemical compound with a complex structure that includes both alkyne and alkene functionalities

Preparation Methods

The synthesis of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is a key step in the preparation of this compound, providing the necessary alkyne functionality. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL involves its interaction with molecular targets through its alkyne and alkene functionalities. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The phenylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

3,7-Dimethyl-1-(phenylsulfanyl)oct-6-EN-1-YN-3-OL can be compared with other similar compounds such as:

    3,7-Dimethyl-6-octen-1-yn-3-ol:

    Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants, used in perfumes and flavorings.

    Nerolidol: Another terpene alcohol with applications in fragrances and as a potential therapeutic agent.

Properties

CAS No.

923002-16-8

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

3,7-dimethyl-1-phenylsulfanyloct-6-en-1-yn-3-ol

InChI

InChI=1S/C16H20OS/c1-14(2)8-7-11-16(3,17)12-13-18-15-9-5-4-6-10-15/h4-6,8-10,17H,7,11H2,1-3H3

InChI Key

TVNDHLKIVYXERO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C#CSC1=CC=CC=C1)O)C

Origin of Product

United States

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